16-phenoxy tetranor Prostaglandin F2alpha
Overview
Description
16-Phenoxy tetranor Prostaglandin F2.alpha. is a synthetic analog of Prostaglandin F2.alpha., a naturally occurring prostaglandin involved in various physiological processes. This compound is designed to be metabolically stable and exhibits enhanced binding affinity to the FP receptor, making it useful in various scientific and medical applications .
Mechanism of Action
Target of Action
The primary target of 16-phenoxy tetranor Prostaglandin F2alpha is the FP receptor . This receptor is found on ovine luteal cells . The FP receptor plays a crucial role in mediating the effects of prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating the contraction and relaxation of smooth muscle tissue .
Mode of Action
This compound is a metabolically stable analog of Prostaglandin F2alpha (PGF2alpha) . It binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2alpha . This binding triggers a series of biochemical reactions that lead to various physiological effects.
Biochemical Pathways
PGF2alpha is known to drive luteolysis and smooth muscle contraction .
Pharmacokinetics
It is described as a metabolically stable analog of pgf2alpha , suggesting that it may have improved pharmacokinetic properties compared to PGF2alpha.
Result of Action
The binding of this compound to the FP receptor leads to physiological effects such as luteolysis and smooth muscle contraction . These effects are similar to those of PGF2alpha, but potentially enhanced due to the greater affinity of this compound for the FP receptor .
Biochemical Analysis
Biochemical Properties
16-phenoxy tetranor Prostaglandin F2alpha plays a significant role in biochemical reactions. It interacts with the FP receptor, a protein that is part of the G-protein coupled receptor family . The interaction between this compound and the FP receptor is of high affinity, which suggests a strong binding interaction .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the FP receptor. This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the FP receptor. This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely mediated by its lipophilic nature and its interaction with the FP receptor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-phenoxy tetranor Prostaglandin F2.alpha. involves multiple steps, including the introduction of a phenoxy group at the omega-terminus. The key steps include:
Starting Material: The synthesis begins with a suitable prostaglandin precursor.
Phenoxy Group Introduction: The phenoxy group is introduced through a substitution reaction, typically using phenol and a suitable activating agent.
Cyclopentane Ring Formation: The cyclopentane ring is formed through a series of cyclization reactions.
Hydroxylation: Hydroxyl groups are introduced at specific positions to mimic the natural prostaglandin structure.
Industrial Production Methods: Industrial production of 16-phenoxy tetranor Prostaglandin F2.alpha. involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as chromatography and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 16-Phenoxy tetranor Prostaglandin F2.alpha. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 16-phenoxy tetranor Prostaglandin F2.alpha. .
Scientific Research Applications
16-Phenoxy tetranor Prostaglandin F2.alpha. has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin analogs and their reactivity.
Biology: Investigated for its role in cellular signaling and receptor binding studies.
Medicine: Explored for its potential therapeutic applications in treating conditions like glaucoma and luteolysis.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Prostaglandin F2.alpha.: The natural counterpart with lower binding affinity and metabolic stability.
16-Phenoxy tetranor Prostaglandin A2: Another analog with similar structural modifications but different physiological effects.
Uniqueness: 16-Phenoxy tetranor Prostaglandin F2.alpha. is unique due to its enhanced binding affinity to the FP receptor and metabolic stability, making it more effective in scientific and medical applications compared to its natural counterpart and other analogs .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPQZCFUFGJPFI-UEAHRUCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51705-19-2 | |
Record name | 16-Phenoxy-17,18,19,20-tetranorprostaglandin F2alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051705192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-PHENOXY-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I3HIL901K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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